

Application Notes and Protocols for Piptamine Extraction from Fungal Culture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Piptamine
Cat. No.:	B15579501

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piptamine is a tertiary amine antibiotic first isolated from the submerged culture of the basidiomycete fungus *Piptoporus betulinus*, now known as *Fomitopsis betulina*.^{[1][2][3]} This fungus, commonly known as the birch polypore, has a long history in folk medicine for its antimicrobial, anti-inflammatory, and anticancer properties.^{[1][4]} **Piptamine** has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria and various yeasts and fungi.^{[1][2][5]} These application notes provide a detailed protocol for the cultivation of *Fomitopsis betulina* and the subsequent extraction, purification, and quantification of **piptamine**.

Quantitative Data Summary

The following tables summarize the reported yield of **piptamine** from a fungal culture and its antimicrobial activity against a panel of microorganisms.

Table 1: **Piptamine** Yield from *Fomitopsis betulina* Culture

Parameter	Value	Reference
Fungal Strain	Piptoporus betulinus Lu 9-1	[2] [3]
Culture Volume	10 Liters	[2] [3]
Extraction Method	Ethyl Acetate Extraction	[2] [3]
Purification Method	Column Chromatography	[2] [3]
Final Yield	35 mg	[2]

Table 2: Antimicrobial Activity of **Piptamine** (Minimum Inhibitory Concentration - MIC)

Test Organism	MIC (µg/mL)	Reference
Staphylococcus aureus SG511	0.78	[2]
Enterococcus faecalis 1528	1.56	[2]
Bacillus subtilis ATCC6633	1.00	[2]
Staphylococcus aureus 134/94	6.25	[2]
Escherichia coli SG 458	50.0	[2]
Candida albicans BMSY212	6.25	[2]
Rhodotorula rubra IMET25030	6.25	[2]
Kluyveromyces marxianus IMET 25148	6.25	[2]
Sporobolomyces salmonicolor SBUG549	6.25	[2]
Penicillium notatum JP 36	>50.0	[2]

Experimental Protocols

Fungal Strain and Cultivation

A strain of Piptoporus betulinus (e.g., Lu 9-1) is required for the production of **piptamine**.[\[2\]](#)[\[3\]](#)

1.1. Seed Medium Composition: The seed medium for the cultivation of *Fomitopsis betulina* is prepared as follows:

Component	Concentration
Glucose	1%
Malt Extract	2%
Soya Bean Meal	0.5%
Yeast Extract	0.1%
KH ₂ PO ₄	0.1%
MgSO ₄ ·7H ₂ O	0.05%
ZnSO ₄ ·7H ₂ O	0.0008%
CaCO ₃	0.1%

The pH of the medium should be adjusted to 5.0-5.3 before sterilization.[2][6]

1.2. Cultivation Conditions:

- A malt agar slant culture of *Piptoporus betulinus* Lu-9-1 is used to inoculate 500 mL Erlenmeyer flasks containing 100 mL of the seed medium.[2][3][6]
- The cultivation is carried out at 23°C on a rotary shaker at 110 rpm for 21 days.[2]

Piptamine Extraction and Purification

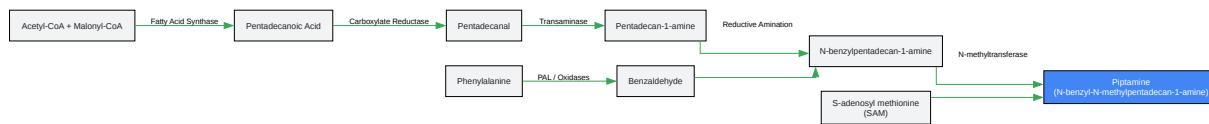
This protocol is based on the bioassay-guided fractionation method used for the initial isolation of **piptamine**.[1]

2.1. Extraction:

- After 21 days of cultivation, the 10-liter culture broth is extracted twice with 3-liter portions of ethyl acetate.[2][3]
- The combined ethyl acetate extracts are dried and evaporated to yield an oily residue.[2][3]

2.2. Purification:

- Initial Chromatography: The oily residue is subjected to column chromatography on Sephadex LH-20 with methanol as the eluent.[2]
- Bioassay: Antibacterial fractions are identified using an agar diffusion assay with *Bacillus subtilis* ATCC6633 as the test organism.[2]
- The active fractions are pooled and evaporated to dryness.[2]
- Final Purification: Final purification is achieved by column chromatography on silica gel 60 (0.063-0.1 mm).[2]
- The column is eluted with a gradient of chloroform and methanol:
 - CHCl₃
 - CHCl₃/MeOH (9:1)
 - CHCl₃/MeOH (8:2)
 - CHCl₃/MeOH (7:3)[2]
- The bioactive fractions are evaporated to yield **piptamine** as a waxy solid.[2]

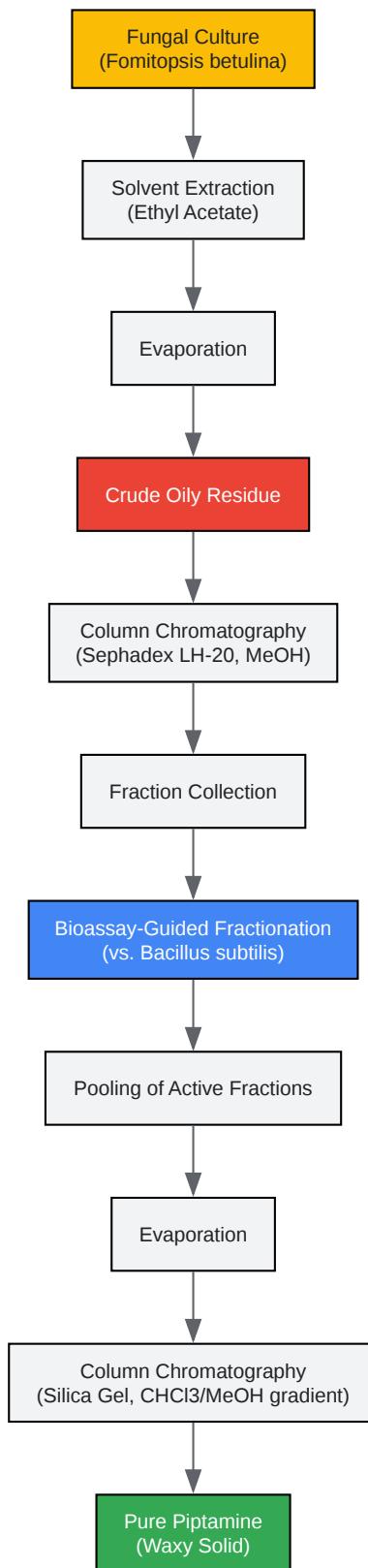

2.3. Purity Analysis:

- The purity of the isolated **piptamine** can be assessed by Thin Layer Chromatography (TLC) on silica gel aluminum sheets with a mobile phase of CHCl₃/MeOH (9:1 v/v). The reported R_f value for **piptamine** is 0.1.[2]

Visualizations

Proposed Biosynthetic Pathway for Piptamine

The exact biosynthetic pathway of **piptamine** in *Fomitopsis betulina* has not been fully elucidated. However, based on its structure (N-benzyl-N-methylpentadecan-1-amine), a plausible pathway can be proposed involving fatty acid synthesis, amination, and methylation steps.



[Click to download full resolution via product page](#)

Caption: Proposed biosynthetic pathway for **piptamine**.

Experimental Workflow for Piptamine Extraction and Purification

The following diagram illustrates the key steps in the isolation of **piptamine** from a fungal culture of *Fomitopsis betulina*.

[Click to download full resolution via product page](#)

Caption: **Piptamine** extraction and purification workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fungal Metabolism of n-Alkylbenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combinatorial biosynthesis for the engineering of novel fungal natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Insight into Fungal Enzymes: Structure, Classification, and Their Role in Mankind's Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Piptamine Extraction from Fungal Culture]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15579501#piptamine-extraction-protocol-from-fungal-culture>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com